L-Lysine-2-13C hydrochloride

Descripción general

Descripción

L-Lysine-2-13C hydrochloride is a stable isotope-labeled compound of L-lysine, an essential amino acid. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. The hydrochloride form enhances its solubility in water, facilitating its use in biological and chemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-2-13C hydrochloride typically involves the incorporation of carbon-13 into the lysine molecule. This can be achieved through microbial fermentation using a carbon-13 labeled substrate. The fermentation process is carried out using a strain of Corynebacterium glutamicum, which converts the labeled substrate into L-lysine. The resulting L-lysine is then reacted with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation reactor operates under optimized conditions to maximize yield and productivity. The downstream processing includes purification steps to isolate the labeled lysine, followed by its conversion to the hydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine-2-13C hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted lysine derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

L-Lysine-2-13C hydrochloride is extensively used in metabolic flux analysis, allowing researchers to trace the pathways of amino acid metabolism in living organisms. The incorporation of labeled lysine into metabolic pathways can reveal insights into cellular processes, including protein synthesis and degradation.

Case Study: Metabolic Flux Analysis

In a study utilizing this compound, researchers employed mass spectrometry to measure the incorporation of labeled lysine into proteins in cultured cells. This method enabled the assessment of metabolic fluxes and provided insights into how different conditions affect protein synthesis rates in response to microRNA transfection .

Protein Profiling

The compound is instrumental in pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) techniques, which are used to study protein dynamics within cells. By incorporating this compound into the culture media, researchers can distinguish newly synthesized proteins from pre-existing ones based on their isotopic signature.

Application Example

- Study on MicroRNA Effects : In experiments involving neuro-2a cells treated with specific compounds (e.g., GFKP-19), this compound was used to label proteins for phosphoproteomic measurements, allowing for the identification of phosphorylation changes due to treatment .

Nutritional Research

L-Lysine is an essential amino acid crucial for growth and development in both humans and animals. The isotopically labeled version can be used to study lysine's bioavailability and its effects on health when incorporated into diets.

Nutritional Impact Assessment

In animal studies, this compound has been used to evaluate the effectiveness of lysine supplementation in feed formulations. For instance, research comparing L-Lysine hydrochloride with other forms (like L-Lysine sulfate) demonstrated significant differences in growth performance metrics such as weight gain and feed conversion ratios among different dietary treatments .

Safety and Toxicology Studies

The safety profile of this compound has been assessed through various toxicological studies. These studies typically involve administering the compound to animal models to evaluate any adverse effects.

Toxicological Findings

A thirteen-week oral toxicity study conducted on rats showed no significant adverse effects at doses up to 5% of their diet. The no-observed-adverse-effect level (NOAEL) was established, indicating that L-Lysine hydrochloride is safe for consumption at recommended levels .

Data Tables

| Application | Methodology | Key Findings |

|---|---|---|

| Metabolic Flux Analysis | Mass spectrometry with isotopic labeling | Traced metabolic pathways; insights into protein synthesis rates |

| Protein Profiling | pSILAC technique | Identified phosphorylation changes in treated cells |

| Nutritional Research | Animal feed trials | Significant differences in growth performance metrics between lysine forms |

| Safety Assessment | Toxicological studies | NOAEL established at 5% dietary inclusion |

Mecanismo De Acción

L-Lysine-2-13C hydrochloride exerts its effects by participating in the same metabolic pathways as natural L-lysine. It is incorporated into proteins and other biomolecules, allowing researchers to track its metabolic fate using techniques like nuclear magnetic resonance and mass spectrometry. The labeled carbon-13 atom provides a distinct signal, facilitating the study of metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- L-Lysine-1-13C hydrochloride

- L-Lysine-6-13C hydrochloride

- L-Lysine-13C6 hydrochloride

- L-Lysine-15N2 hydrochloride

- L-Lysine-13C6,15N2 hydrochloride

Uniqueness

L-Lysine-2-13C hydrochloride is unique due to the specific labeling at the second carbon position, which provides distinct advantages in certain metabolic studies. Compared to other labeled lysine compounds, it offers unique insights into the metabolic pathways and reaction mechanisms involving the second carbon atom .

Actividad Biológica

L-Lysine-2-13C hydrochloride is a stable isotope-labeled form of the essential amino acid L-lysine, which plays critical roles in various biological processes. This article explores its biological activity, including its metabolic pathways, applications in research, and implications for health and disease.

Overview of L-Lysine

Lysine is an essential amino acid that must be obtained through diet. It is crucial for protein synthesis, collagen formation, calcium absorption, and the production of hormones and enzymes. Deficiencies in lysine can lead to various health issues, including impaired growth, weakened immune response, and increased susceptibility to infections .

This compound contains a carbon-13 isotope at the second carbon position of the lysine molecule. This modification enhances its utility in metabolic studies as it allows researchers to trace its incorporation into proteins and other biomolecules using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathways

Lysine undergoes several metabolic transformations in the body:

- Protein Synthesis : As a building block of proteins, lysine is incorporated into polypeptides during translation.

- Collagen Crosslinking : Lysine residues are vital for stabilizing collagen structures through crosslinking, contributing to tissue strength and integrity .

- Histone Modification : Lysine plays a significant role in epigenetic regulation by modifying histones, impacting gene expression .

- Catabolism : Lysine catabolism primarily occurs via the saccharopine pathway in the liver, where it is converted into various metabolites .

Research Applications

This compound has diverse applications in scientific research:

- Metabolic Tracing : It is used as a tracer in studies investigating metabolic pathways and protein dynamics.

- Proteomics : The compound is employed in stable isotope labeling for mass spectrometry-based proteomics to analyze protein expression and modification .

- Nutritional Studies : Research indicates that lysine supplementation can enhance dietary protein quality and stimulate growth hormone release, potentially improving muscle mass and performance in athletes .

Case Studies

- Toxicological Studies : A 13-week oral toxicity study on L-lysine hydrochloride in rats indicated no significant adverse effects at doses up to 5% of their diet. The study established a no-observed-adverse-effect level (NOAEL) for both genders, suggesting that lysine is safe for consumption within recommended limits .

- Viral Inhibition : Supplementation with lysine has been shown to inhibit the replication of certain viruses, such as herpes simplex virus, by altering the balance between lysine and arginine uptake in cells . This effect underscores its potential therapeutic applications.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | L-Lysine with carbon-13 isotope at C2; hydrochloride form enhances solubility |

| Primary Functions | Protein synthesis, collagen stability, epigenetic regulation |

| Research Applications | Metabolic tracing, proteomics, nutritional studies |

| Safety Profile | NOAEL established at 5% dietary concentration; no significant adverse effects observed |

| Viral Activity | Inhibits herpes simplex virus replication by modulating amino acid transport |

Propiedades

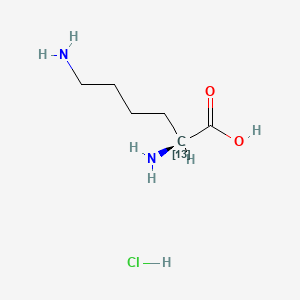

IUPAC Name |

(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NSINKEICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[13C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745753 | |

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169524-86-1 | |

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.